2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one
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Overview
Description
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with methyl, phenyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(4-(methylsulfonyl)phenyl)pyridine
- 2-methyl-5-(methylsulfonyl)benzoic acid
- 4-phenylpyridazin-3(2H)-one
Uniqueness
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
213763-80-5 |
---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-methyl-5-(4-methylsulfonylphenyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H16N2O3S/c1-20-18(21)17(14-6-4-3-5-7-14)16(12-19-20)13-8-10-15(11-9-13)24(2,22)23/h3-12H,1-2H3 |
InChI Key |
SOXCONLVKYENQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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